molecular formula C15H14O2 B3135783 3-([1,1'-Biphenyl]-3-yl)propanoic acid CAS No. 404362-38-5

3-([1,1'-Biphenyl]-3-yl)propanoic acid

Cat. No. B3135783
CAS RN: 404362-38-5
M. Wt: 226.27 g/mol
InChI Key: ACFMSXUJYGBMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-([1,1’-Biphenyl]-3-yl)propanoic acid” would likely include a biphenyl group attached to a propanoic acid molecule. Propanoic acid has a three-carbon structure formed as CH3CH2COOH .


Chemical Reactions Analysis

The chemical reactions involving “3-([1,1’-Biphenyl]-3-yl)propanoic acid” would depend on the specific conditions and reactants present. Propanoic acid, for example, can participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-([1,1’-Biphenyl]-3-yl)propanoic acid” would be determined by its specific molecular structure. Propanoic acid is a weak acid and can participate in typical acid-base reactions .

Scientific Research Applications

Improved Synthesis Processes

  • 3-(2,3-Dihydrobenzofuran-5-yl) propanoic acid, a derivative of 3-([1,1'-Biphenyl]-3-yl)propanoic acid, was synthesized through an improved process involving methyl esterification, condensation, Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. This method offered milder reaction conditions, simpler operations, and higher yield (Deng Yong, 2010).

Chemical Structure and Properties

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives were synthesized and characterized, indicating their complex chemical structures and extensive hydrogen bonding, which are crucial for their potential applications (Isuru R. Kumarasinghe et al., 2009).

Renewable Building Block for Material Science

  • Phloretic acid, a naturally occurring phenolic compound and a derivative of 3-(4-Hydroxyphenyl)propanoic acid, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in a wide range of material science applications (Acerina Trejo-Machin et al., 2017).

Application in PET Imaging

  • Automated synthesis of a radiopharmaceutical for PET imaging, utilizing a derivative of this compound, shows the compound's potential in medical imaging and diagnostics (Zonghua Luo et al., 2019).

Synthesis of Novel Compounds

  • Benzyl-N-pyrrolylketene, derived from 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, was used in synthesizing monocyclic-2-azetidinones, demonstrating the versatility of derivatives of this compound in organic chemistry (M. Behzadi et al., 2015).

Anti-inflammatory and Analgesic Agents

  • Derivatives of this compound were synthesized and found to possess significant anti-inflammatory and analgesic properties, with potential applications in pharmaceuticals (A. Husain et al., 2009).

Novel Organic Sensitizers for Solar Cells

  • Organic sensitizers containing a derivative of this compound showed high efficiency in converting photons to current, suggesting applications in solar cell technology (Sanghoon Kim et al., 2006).

Safety and Hazards

The safety and hazards associated with “3-([1,1’-Biphenyl]-3-yl)propanoic acid” would depend on its specific properties. Propanoic acid is considered hazardous and can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort .

properties

IUPAC Name

3-(3-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMSXUJYGBMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.